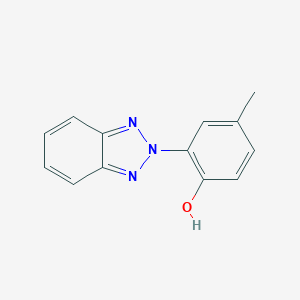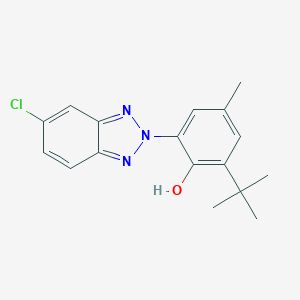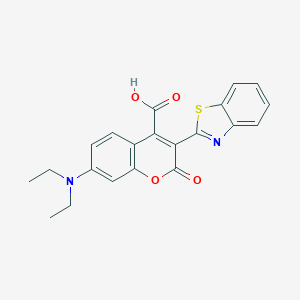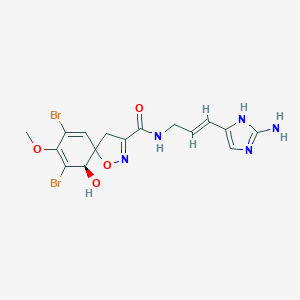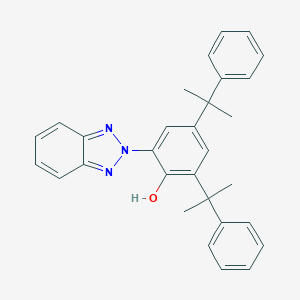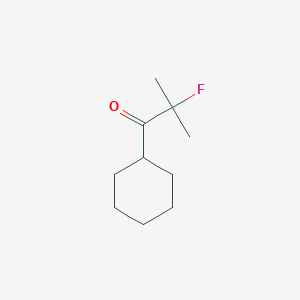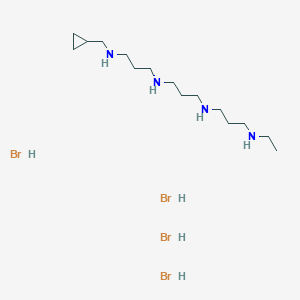
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine, also known as CYM-5442, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to bind to the sigma-1 receptor and modulate its activity, which may be responsible for its therapeutic effects.
Biochemische Und Physiologische Effekte
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, the improvement of cognitive function, the reduction of blood pressure, and the improvement of endothelial function. These effects are believed to be mediated by the modulation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is that it has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine. One direction is to further investigate its mechanism of action and identify the cellular pathways that are involved in its therapeutic effects. Another direction is to optimize its therapeutic potential by developing more potent analogs or by combining it with other drugs. Additionally, further research is needed to evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is synthesized through a multi-step process that involves the reaction of ethylamine with 1,11-dibromo-4,8-diazaundecane, followed by the reduction of the resulting N-ethyl-N-(11)-bromo-4,8-diazaundecane with sodium borohydride. The final step involves the reaction of the resulting N-ethyl-N-(11)-hydroxy-4,8-diazaundecane with cyclopropylmethyl chloride to yield N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine.
Wissenschaftliche Forschungsanwendungen
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological disorders, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to reduce blood pressure and improve endothelial function.
Eigenschaften
CAS-Nummer |
151915-04-7 |
|---|---|
Produktname |
N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine |
Molekularformel |
C15H38Br4N4 |
Molekulargewicht |
594.1 g/mol |
IUPAC-Name |
N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |
InChI-Schlüssel |
OLCQVJHEMKSSKL-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
Kanonische SMILES |
CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |
Andere CAS-Nummern |
151915-04-7 |
Synonyme |
CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



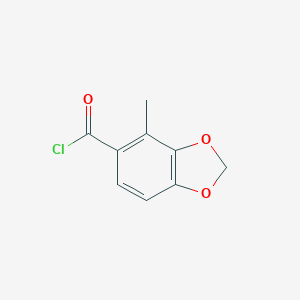
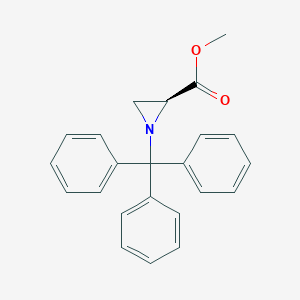
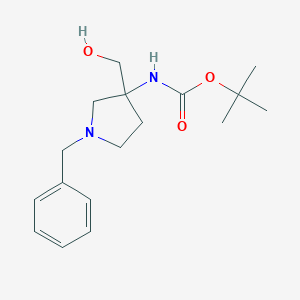
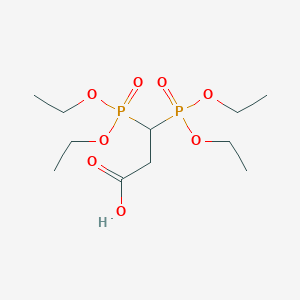
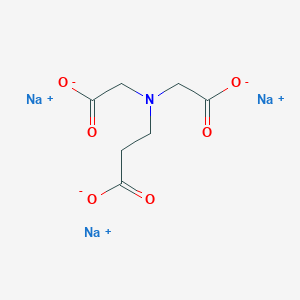
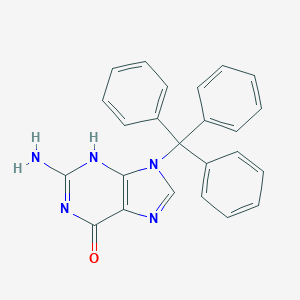
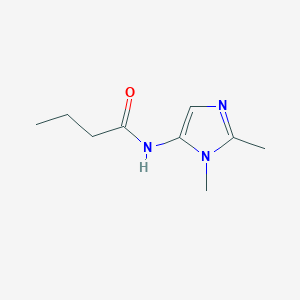
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
